molecular formula C5H7N7 B2827889 3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 330977-51-0

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

Cat. No.: B2827889
CAS No.: 330977-51-0
M. Wt: 165.16
InChI Key: BQQYSKOUBBKWHP-UHFFFAOYSA-N
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Description

Triazolo-triazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused triazole and triazine ring structure . These compounds are often designed and synthesized based on a fused-triazole backbone with various substituents .


Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the reaction of amino-substituted triazolo-triazines with various reagents . For example, one study reported the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts based on a fused-triazole backbone with two C-amino groups as substituents .


Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine ring structure . The specific structure can vary depending on the substituents attached to the ring system .


Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions. For example, they can react with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide, resulting in alkylation at the N-3 nitrogen atom of the heterocyclic system .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives can vary widely depending on their specific structure. For example, some compounds exhibit remarkable thermal stabilities . The density, decomposition temperature, and detonation performance of these compounds can also vary .

Scientific Research Applications

Synthesis Approaches

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine and its derivatives have been synthesized through various methods. For instance, the synthesis of 5,7-diamino[1,2,4]triazolo[1,5-a][1,3,5]triazines was achieved by cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine. This process involved the preparation of substituted 3(5)-amino-1,2,4-triazoles from corresponding hydrazides and S-methylisothiourea, followed by ring closure of intermediate acylaminoguanidines (Dolzhenko, Chui, & Dolzhenko, 2007). Furthermore, the synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines also involved the reaction of 3,5-diamino-1,2,4-triazoles with cyanoguanidine (Dolzhenko, Chui, & Dolzhenko, 2006).

Structural Characteristics

7-Dimethyl-amino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, a derivative, crystallizes with methanol to form a compound where the heterocyclic core is essentially planar. Both amino groups are involved in π-electron delocalization with the triazolo[1,5-a][1,3,5]triazine nucleus. The structure exhibits weak intramolecular C-H⋯N hydrogen bonds, and the crystal packing is stabilized by intermolecular N-H⋯N hydrogen bonds (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).

Medicinal Chemistry Applications

Adenosine A2a Receptor Antagonists

Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have demonstrated oral activity in rodent models of Parkinson's disease. A variety of linear, monocyclic, and bicyclic diamines have been used to replace the piperazinyl group, yielding analogues with low nanomolar affinity toward the A(2a) receptor and significant selectivity with respect to the A(1) receptor (Vu et al., 2004).

Mechanism of Action

The mechanism of action of triazolo-triazine derivatives can vary depending on their specific structure and the context in which they are used. For example, some derivatives have been studied for their potential as energetic materials, where their performance properties can be changed by careful choice of functional groups .

Safety and Hazards

The safety and hazards associated with triazolo-triazine derivatives can depend on their specific structure and how they are used. Some compounds, for example, exhibit low impact and friction sensitivities, which can be important considerations in their use as energetic materials .

Future Directions

Research on triazolo-triazine derivatives is ongoing, and these compounds are of interest for the design of new materials with improved properties . For example, they have been studied for their potential as very thermally stable energetic materials .

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYSKOUBBKWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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